molecular formula C21H20FNO3 B14099507 3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B14099507
M. Wt: 353.4 g/mol
InChI Key: CTCVVEYRPNYFSA-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpropyl group, and a chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
  • N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide

Uniqueness

What sets 3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C21H20FNO3/c1-13(2)9-23-10-16-19(26-12-23)8-7-15-20(24)17(11-25-21(15)16)14-5-3-4-6-18(14)22/h3-8,11,13H,9-10,12H2,1-2H3

InChI Key

CTCVVEYRPNYFSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4F)OC1

Origin of Product

United States

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